(1,3-dioxoisoindol-2-yl) 1-ethylcyclopropane-1-carboxylate
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Overview
Description
(1,3-Dioxoisoindol-2-yl) 1-ethylcyclopropane-1-carboxylate is a chemical compound characterized by its unique structure, which includes a dioxoisoindole moiety and an ethylcyclopropane carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxoisoindol-2-yl) 1-ethylcyclopropane-1-carboxylate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then further reacted with ethylcyclopropane carboxylate under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1,3-Dioxoisoindol-2-yl) 1-ethylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoindoline derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
(1,3-Dioxoisoindol-2-yl) 1-ethylcyclopropane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of (1,3-dioxoisoindol-2-yl) 1-ethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindoline-1,3-dione derivatives, such as:
- N-isoindoline-1,3-dione
- 2-ethylisoindoline-1,3-dione
- 1,3-dioxoisoindoline derivatives with various substituents
Uniqueness
What sets (1,3-dioxoisoindol-2-yl) 1-ethylcyclopropane-1-carboxylate apart is its unique combination of the dioxoisoindole moiety and the ethylcyclopropane carboxylate group.
Properties
Molecular Formula |
C14H13NO4 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 1-ethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H13NO4/c1-2-14(7-8-14)13(18)19-15-11(16)9-5-3-4-6-10(9)12(15)17/h3-6H,2,7-8H2,1H3 |
InChI Key |
YUWXDVFTRWWKOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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